N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-14(17-9-12-3-2-8-23-12)15(20)18-10-16(21,11-5-6-11)13-4-1-7-22-13/h1-4,7-8,11,21H,5-6,9-10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIRGMYVRVSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl-furan intermediate, followed by the introduction of the ethanediamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield hydroxyethyl derivatives.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with ethanediamide derivatives, nitroacetamides, and heterocyclic amides reported in pharmacological and crystallographic studies. Below is a detailed analysis:
Ethanediamide Derivatives
Key Differences :
- The target compound lacks the indenyl and fluorophenyl groups, replacing them with cyclopropyl and thiophene moieties. This substitution may reduce steric bulk while enhancing electronic diversity.
- The hydroxyethyl group in the target compound could improve aqueous solubility compared to the hydrophobic indenyl core in the reference compound .
Nitroacetamide Derivatives (Ranitidine Impurities)
Key Differences :
- The target compound replaces the nitroacetamide and dimethylamino groups with a thiophen-2-ylmethyl moiety and cyclopropyl-hydroxyethyl chain. This structural divergence suggests distinct metabolic pathways and stability profiles.
- Ranitidine-related nitroacetamides are associated with genotoxic risks, whereas the target compound’s thiophene and cyclopropyl groups may mitigate such liabilities .
Heterocyclic Amides with Thiophene/Furan Motifs
Key Differences :
- The target compound’s furan-thiophene dual heterocycle may enable unique π-π interactions compared to single-heterocycle analogs like thiazole or nitroaryl derivatives.
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.31 g/mol. The compound features a cyclopropyl group, a furan ring, and a thiophene moiety, which contribute to its unique reactivity and potential interactions with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Cyclopropyl Group : Cyclopropanation reactions using reagents like diazomethane are commonly employed.
- Formation of the Thiophene Linkage : The thiophene group can be introduced via electrophilic substitution methods.
- Amidation : The final step involves the formation of the amide bond with ethanediamine derivatives.
Antioxidant Activity
Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. For instance, spirocyclopropanes have been shown to possess antioxidant activity in vitro, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. Studies report that compounds with similar structures demonstrate varying degrees of cytotoxicity, with some exhibiting IC50 values below 1 µM against specific cancer cell lines such as RKO and MCF-7 .
Leishmanicidal Activity
The compound's potential leishmanicidal activity has also been explored. In vitro tests against Leishmania mexicana showed promising results, with several derivatives achieving IC50 values comparable to established treatments like amphotericin B . This highlights the compound's potential as a therapeutic agent in treating leishmaniasis.
Case Studies
- Study on Cancer Cell Lines :
- A recent study evaluated the cytotoxicity of various derivatives against five human tumor cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The strongest inhibition was observed in the RKO cell line with a derivative showing 70.23% cellular inhibition at 100 µM concentration.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Derivative 4s | RKO | 0.51 ± 0.01 |
| Derivative 4q | MCF-7 | 0.65 ± 0.08 |
| Amphotericin B | Leishmania | 0.17 |
- Antioxidant Mechanism :
- Another study highlighted the antioxidant properties of similar compounds, indicating that they could reduce oxidative stress in cellular models by scavenging reactive oxygen species (ROS) effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
